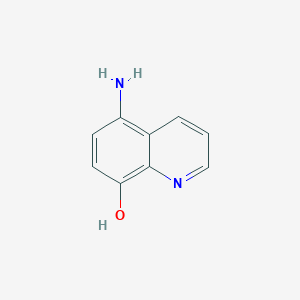
5-Aminoquinolin-8-ol
Overview
Description
5-Aminoquinolin-8-ol is a heterocyclic compound with the molecular formula C9H8N2O. It is a derivative of quinoline, featuring an amino group at the 5-position and a hydroxyl group at the 8-position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds such as nitroxoline have been found to inhibit type 2 human methionine aminopeptidase (metap2) and sirtuin 1 (sirt1) . These proteins play crucial roles in cellular processes such as angiogenesis and cellular aging, respectively .
Mode of Action
It’s worth noting that modifications of similar compounds like nitroxoline have resulted in derivatives with increased potency against human umbilical vein endothelial cells (huvec), but with entirely different, as yet unknown mechanisms .
Biochemical Pathways
Similar compounds have been found to inhibit the function of metap2 and sirt1, which are involved in the regulation of angiogenesis and cellular aging, respectively .
Result of Action
Similar compounds have been found to inhibit the growth of human umbilical vein endothelial cells (huvec) .
Action Environment
It’s worth noting that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°c for optimal stability .
Biochemical Analysis
Biochemical Properties
It is known that derivatives of 5-Aminoquinolin-8-ol have shown inhibitory effects on human umbilical vein endothelial cells (HUVEC) growth .
Cellular Effects
Derivatives of this compound have been found to inhibit the growth of HUVEC .
Molecular Mechanism
It is known that derivatives of this compound can inhibit the growth of HUVEC .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminoquinolin-8-ol typically involves the nitration of quinoline to produce a mixture of 5-nitroquinoline and 8-nitroquinoline. These nitro derivatives are then separated, and the 5-nitroquinoline is reduced to 5-aminoquinoline. The final step involves the hydroxylation of 5-aminoquinoline to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation for the reduction step and utilizes various hydroxylation agents to achieve the final product. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its various applications .
Chemical Reactions Analysis
Types of Reactions
5-Aminoquinolin-8-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.
Reduction: Reduction reactions can convert it to various aminoquinoline derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to a wide range of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are frequently used.
Major Products
The major products formed from these reactions include various substituted quinolines, which have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
5-Aminoquinolin-8-ol has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, anticancer, and antiviral properties. It is also studied for its potential use in treating neurodegenerative diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Similar in structure but lacks the amino group at the 5-position.
5-Nitroquinolin-8-ol: Contains a nitro group instead of an amino group.
5-Chloroquinolin-8-ol: Features a chlorine atom at the 5-position instead of an amino group.
Uniqueness
5-Aminoquinolin-8-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a broader range of chemical reactions and enhances its biological activity. This dual functionality makes it a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
5-aminoquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEUKNRKEYICTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328975 | |
| Record name | 5-aminoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13207-66-4 | |
| Record name | 5-aminoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the activity of 5-Aminoquinolin-8-ol compare to the parent compound, nitroxoline?
A2: While both this compound derivatives and nitroxoline exhibit anti-proliferative effects on HUVECs, their mechanisms differ. Nitroxoline inhibits both type 2 human methionine aminopeptidase (MetAP2) and sirtuin 1 (SIRT1). [] In contrast, the study found that while some this compound derivatives showed potent HUVEC growth inhibition, their mechanism did not involve MetAP2 or MetAP1, and only weak inhibition of SIRT1 was observed. [] This suggests a distinct mode of action for this compound derivatives compared to nitroxoline.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
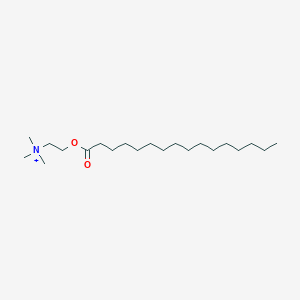
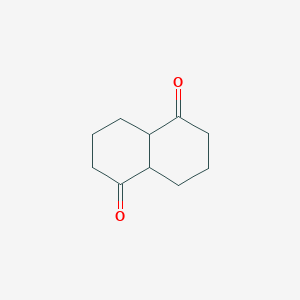

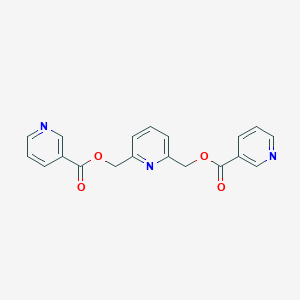
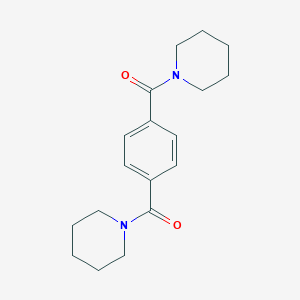

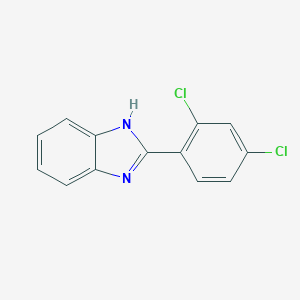
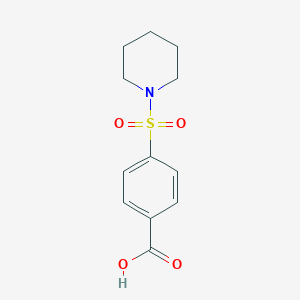
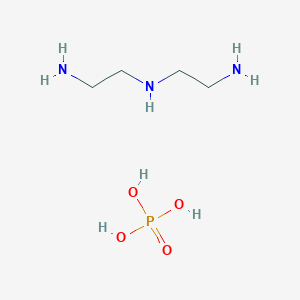

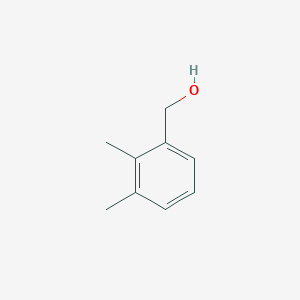
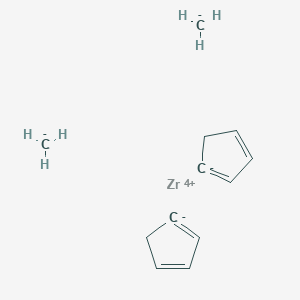
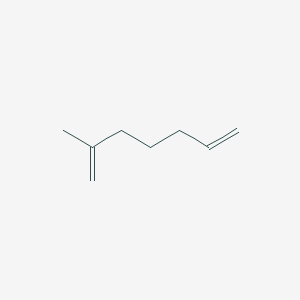
![alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B76423.png)
